molecular formula C10H13FN2O2 B13181003 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide

Cat. No.: B13181003
M. Wt: 212.22 g/mol
InChI Key: TXXKWHMAAIQHCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C10H13FN2O2 and a molecular weight of 212.22 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide typically involves the reaction of 4-amino-5-fluoro-2-methoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate specific signaling pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups, along with the fluoro substituent, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H13FN2O2

Molecular Weight

212.22 g/mol

IUPAC Name

4-amino-5-fluoro-2-methoxy-N,N-dimethylbenzamide

InChI

InChI=1S/C10H13FN2O2/c1-13(2)10(14)6-4-7(11)8(12)5-9(6)15-3/h4-5H,12H2,1-3H3

InChI Key

TXXKWHMAAIQHCY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(C=C1OC)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.